molecular formula C14H13N3O2 B10921866 1-(1-benzyl-1H-pyrazol-4-yl)pyrrolidine-2,5-dione

1-(1-benzyl-1H-pyrazol-4-yl)pyrrolidine-2,5-dione

Cat. No.: B10921866
M. Wt: 255.27 g/mol
InChI Key: BTCAWBABXGMAKB-UHFFFAOYSA-N
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Description

1-(1-Benzyl-1H-pyrazol-4-yl)dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound that features both pyrazole and pyrrole moieties. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen-containing rings makes it a versatile scaffold for the development of new pharmaceuticals and chemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzyl-1H-pyrazol-4-yl)dihydro-1H-pyrrole-2,5-dione typically involves the condensation of a benzyl-substituted pyrazole with a maleimide derivative. One common method includes the reaction of 1-benzyl-1H-pyrazole-4-carboxaldehyde with maleimide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzyl-1H-pyrazol-4-yl)dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

1-(1-Benzyl-1H-pyrazol-4-yl)dihydro-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-1H-pyrazol-4-yl)dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit kinases or proteases, leading to the modulation of signaling pathways and cellular functions. The exact mechanism depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

    1-Benzyl-1H-pyrazole-4-carboxaldehyde: A precursor in the synthesis of the target compound.

    Maleimide: Another precursor used in the synthesis.

    1H-Pyrazole-4-carboxylic acid: A structurally related compound with similar reactivity.

Uniqueness: 1-(1-Benzyl-1H-pyrazol-4-yl)dihydro-1H-pyrrole-2,5-dione is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

1-(1-benzylpyrazol-4-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C14H13N3O2/c18-13-6-7-14(19)17(13)12-8-15-16(10-12)9-11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2

InChI Key

BTCAWBABXGMAKB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=CN(N=C2)CC3=CC=CC=C3

Origin of Product

United States

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